![molecular formula C18H16N2O5S B2636954 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 896307-56-5](/img/structure/B2636954.png)
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate
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Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Synthetic Transformations and Heterocyclic Chemistry
Transformations of related heterocyclic compounds showcase the versatility of pyran and imidazole derivatives in synthesizing diverse heterocyclic frameworks. For example, the synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines from compounds containing the pyran ring system highlights the potential of such derivatives in creating bioactive molecules (Kolar, Tiŝler, & Pizzioli, 1996). These synthetic pathways are crucial for developing new pharmaceuticals and materials with specific properties.
Antioxidant and Antimicrobial Activities
Derivatives similar to the queried compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. Studies reveal that certain pyrazole and imidazole derivatives exhibit significant activity against various pathogens, including Staphylococcus aureus and Candida albicans, as well as potent antioxidant capabilities (Bassyouni et al., 2012). These findings suggest that 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate and its analogs could serve as leads for developing new antimicrobial and antioxidant agents.
Cytoprotective and Antiulcer Activity
Compounds bearing structural resemblance to the target molecule have demonstrated cytoprotective antiulcer activity in preclinical models, indicating their potential therapeutic application in treating ulcerative conditions (Ikeda et al., 1996). This activity is attributed to the inhibition of harmful gastric secretions and the promotion of mucosal protection.
Molecular Dynamics and Biological Evaluation
Research into Schiff bases containing 1,2,4-triazole and pyrazole rings, similar in structural complexity to the target compound, has shown significant α-glucosidase inhibitory potentials and antioxidant activity. Such studies offer insights into the compound's potential biomedical applications, particularly in managing diabetes and oxidative stress-related diseases (Pillai et al., 2019).
Structural and Molecular Characterization
The structural characterization of related compounds, including X-ray crystallography and DFT studies, lays the foundation for understanding the molecular basis of their activity and properties. This research is essential for designing compounds with optimized biological activity and physicochemical properties (Richter et al., 2023).
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-20-8-7-19-18(20)26-11-14-9-15(21)16(10-24-14)25-17(22)12-3-5-13(23-2)6-4-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZIOHCZQUBTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate |
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